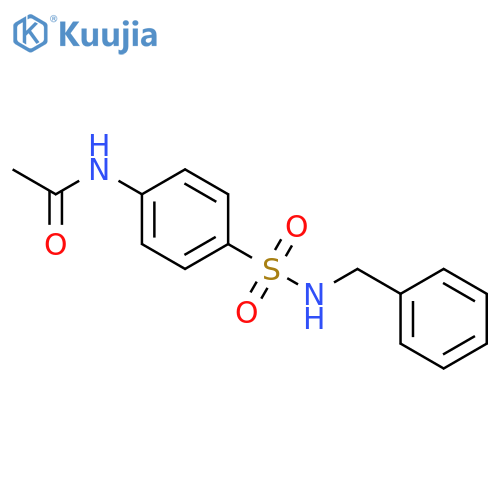

Cas no 289061-13-8 (N-4-(benzylsulfamoyl)phenylacetamide)

289061-13-8 structure

商品名:N-4-(benzylsulfamoyl)phenylacetamide

N-4-(benzylsulfamoyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-4-(benzylsulfamoyl)phenylacetamide

- Z45508781

- 289061-13-8

- PLA06113

- EU-0009781

- 4'-(Benzylsulfamoyl)acetanilide

- N-{4-[(benzylamino)sulfonyl]phenyl}acetamide

- SR-01000477826

- CB15693

- STK021699

- Oprea1_798124

- N-(4-Benzylsulfamoyl-phenyl)-acetamide

- G47046

- N-[4-(benzylsulfamoyl)phenyl]acetamide

- AN-329/09160044

- CBMicro_012194

- BIM-0012409.P001

- SMSF0005337

- SR-01000477826-1

- SCHEMBL4071588

- Oprea1_048970

- EN300-15762

- MFCD00577467

- Cambridge id 5243410

- AKOS000490109

-

- インチ: InChI=1S/C15H16N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)

- InChIKey: DRSDJLDHDNMXDC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 304.08816355Da

- どういたいしつりょう: 304.08816355Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 83.7Ų

N-4-(benzylsulfamoyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15762-10.0g |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 10.0g |

$2146.0 | 2023-02-09 | |

| Enamine | EN300-15762-2.5g |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 2.5g |

$978.0 | 2023-02-09 | |

| Enamine | EN300-15762-0.1g |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 0.1g |

$140.0 | 2023-02-09 | |

| Aaron | AR019PLP-250mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 93% | 250mg |

$300.00 | 2025-02-10 | |

| 1PlusChem | 1P019PDD-2.5g |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 2.5g |

$1271.00 | 2024-05-06 | |

| Enamine | EN300-15762-5000mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95.0% | 5000mg |

$1448.0 | 2023-09-24 | |

| Enamine | EN300-15762-250mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95.0% | 250mg |

$200.0 | 2023-09-24 | |

| Enamine | EN300-15762-500mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95.0% | 500mg |

$374.0 | 2023-09-24 | |

| 1PlusChem | 1P019PDD-50mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 50mg |

$173.00 | 2024-05-06 | |

| 1PlusChem | 1P019PDD-500mg |

N-[4-(benzylsulfamoyl)phenyl]acetamide |

289061-13-8 | 95% | 500mg |

$525.00 | 2024-05-06 |

N-4-(benzylsulfamoyl)phenylacetamide 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

289061-13-8 (N-4-(benzylsulfamoyl)phenylacetamide) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:289061-13-8)N-4-(benzylsulfamoyl)phenylacetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):503/1000